
N,N'-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide
Vue d'ensemble
Description
N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide is a complex organic compound known for its unique structural and electronic properties. This compound is part of the perylene diimide family, which is widely studied for its applications in organic electronics, photovoltaics, and as fluorescent dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with 2,6-diisopropylaniline under high-temperature conditions. The reaction is usually carried out in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) at temperatures ranging from 150°C to 200°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene diimide derivatives with different electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced perylene diimide species, which are useful in electronic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄) under controlled conditions.
Major Products
The major products formed from these reactions include various substituted perylene diimide derivatives, which can exhibit different optical and electronic properties depending on the nature of the substituents.
Applications De Recherche Scientifique
N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed as a fluorescent dye for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the production of organic semiconductors, photovoltaic cells, and light-emitting diodes (LEDs).
Mécanisme D'action
The compound exerts its effects primarily through its ability to interact with various molecular targets and pathways. In electronic applications, its planar structure and conjugated system facilitate efficient charge transport and light absorption. In biological systems, the compound’s fluorescence properties enable it to bind to specific biomolecules, allowing for imaging and diagnostic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic Dianhydride: The precursor to N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide.
N,N’-Bis(phenyl)-3,4,9,10-perylenetetracarboxylic Diimide: A similar compound with different substituents on the nitrogen atoms.
N,N’-Bis(2,6-dimethylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide: Another derivative with methyl groups instead of isopropyl groups.
Uniqueness
N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide is unique due to its bulky isopropyl groups, which provide steric hindrance and influence the compound’s electronic properties. This makes it particularly useful in applications requiring high stability and specific electronic characteristics.
Propriétés
IUPAC Name |
7,18-bis[2,6-di(propan-2-yl)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H42N2O4/c1-23(2)27-11-9-12-28(24(3)4)43(27)49-45(51)35-19-15-31-33-17-21-37-42-38(22-18-34(40(33)42)32-16-20-36(46(49)52)41(35)39(31)32)48(54)50(47(37)53)44-29(25(5)6)13-10-14-30(44)26(7)8/h9-26H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZODJSYHDYJGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=CC=C9C(C)C)C(C)C)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H42N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Perylene Orange?
A1: Perylene Orange, also known as N,N'-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide, has the molecular formula C44H38N2O4 and a molecular weight of 658.77 g/mol.
Q2: What spectroscopic data is available for Perylene Orange?
A2: Perylene Orange exhibits characteristic absorption and emission spectra. It typically shows absorption maxima around 468 nm and 499 nm. [] The fluorescence emission maximum is typically observed around 578 nm. [] Detailed spectral analysis, including UV-Vis and fluorescence spectra, can be found in various research papers. [, , , , , , ]
Q3: Which materials are commonly used as hosts for Perylene Orange in solid-state applications?
A3: Perylene Orange has been successfully incorporated into various host matrices for solid-state applications, including:
- Poly(methyl methacrylate) (PMMA) [, , , , , , ]
- Sol-gel glass [, , , ]
- Polycom glass (sol-gel glass-PMMA composite) [, ]
- Polystyrene (PS) [, , ]
- Acrylic polymer [, ]
- AlPO4 mesoporous glass []
- Organically modified silicate (Ormosil) glass []
- Fluoro-modified thermoplastic resist mr-I7030R []
Q4: How does the choice of host matrix affect the stability and performance of Perylene Orange?
A4: The photostability and laser performance of Perylene Orange are significantly influenced by the surrounding chemical environment provided by the host matrix. For instance, Perylene Orange exhibits enhanced photostability in oxygen-free environments. [] Additionally, its performance is notably better in partially organic hosts compared to purely inorganic ones. [] The specific interactions between Perylene Orange and the host matrix, such as oxygen permeability and thermal properties, play a crucial role in determining its overall stability and effectiveness in various applications. []
Q5: How does oxygen affect the photostability of Perylene Orange?
A5: Dissolved oxygen has been found to accelerate the photodegradation of Perylene Orange in solution. [] This degradation process is significantly reduced in oxygen-free environments, leading to enhanced photostability and longer operational lifetimes for Perylene Orange-based devices. [, ]
Q6: What factors influence the formation of aggregates in Perylene Orange solutions?
A6: The formation of Perylene Orange aggregates, such as J-dimers, is influenced by factors like dipping time and concentration. [] Longer dipping times and higher concentrations can lead to increased aggregation. []
Q7: What is the impact of Perylene Orange concentration on its fluorescence properties in AlPO4 mesoporous glass?
A7: Increasing the concentration of Perylene Orange in AlPO4 mesoporous glass can lead to a slight red shift in both excitation and emission spectra. [] This shift is attributed to the formation of aggregates, such as J-dimers, at higher concentrations. []
Q8: What is the mechanism of energy transfer in Perylene Orange systems?
A8: Perylene Orange exhibits efficient energy transfer primarily through the Förster resonance energy transfer (FRET) mechanism. [, , , , ] This non-radiative process involves the transfer of energy from an excited donor molecule (Perylene Orange) to a nearby acceptor molecule through dipole-dipole interactions. [, , ]
Q9: How efficient is the energy transfer process in Perylene Orange systems?
A9: Energy transfer in Perylene Orange systems can be remarkably efficient, with transfer times as fast as 600 fs reported for heterotransfer to Perylene Red. [] This ultrafast energy transfer contributes to the high exciton mobility observed in highly doped Perylene Orange matrixes. []
Q10: What is the role of exciton migration in Perylene Orange systems?
A10: Exciton migration, facilitated by efficient energy transfer between Perylene Orange molecules, plays a crucial role in transporting and collecting energy within these systems. [] This efficient energy transport is particularly advantageous for applications in organic electronic devices and molecular systems. []
Q11: What are the primary applications of Perylene Orange?
A11: Perylene Orange is primarily investigated and utilized for its excellent luminescent properties, particularly in the development of:
- Solid-State Dye Lasers (SSDLs): Perylene Orange is a promising laser dye due to its high fluorescence quantum yield, broad absorption and emission spectra, and good photostability, especially when incorporated into suitable solid host matrices. [, , , , , , , , , , ]
- Sensors: Perylene Orange-doped materials have shown potential for use in refractive index sensors, where changes in the emission wavelength can be correlated to changes in the surrounding refractive index. []
- Fluorescence Microscopy: Perylene Orange has been used as a fluorescent probe in single-molecule fluorescence microscopy studies, providing insights into its photophysical properties and interactions with its surrounding environment. [, , ]
Q12: How does the laser performance of Perylene Orange compare to other dyes?
A12: Perylene Orange has demonstrated comparable and even superior laser performance compared to other commonly used laser dyes like Rhodamine 590 and Pyrromethene 567. [, ] Its high slope efficiency, low lasing threshold, and excellent photostability in certain matrices make it a strong candidate for SSDL applications. [, , ]
Q13: How does the photostability of Perylene Orange in solid matrices compare to that in solution?
A13: Perylene Orange generally exhibits enhanced photostability when trapped in solid matrices compared to when it is dissolved in solution. [] This enhanced stability is attributed to the restricted movement and reduced interaction with oxygen within the solid matrix, mitigating photodegradation pathways. []
Q14: Have computational methods been used to study Perylene Orange?
A14: Yes, computational chemistry techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to investigate the structural and electronic properties of Perylene Orange and its complexes. [] These methods help predict UV-Vis spectra, optimize molecular geometries, and explore intermolecular interactions, contributing to a deeper understanding of its photophysical behavior. [, ]
Q15: What insights have molecular dynamics (MD) simulations provided into the aggregation behavior of Perylene Orange?
A15: MD simulations have revealed that Perylene Orange, despite its bulky imide groups, can exhibit complex aggregation behavior beyond simple π-stacking interactions. [] Simulations indicate the presence of an energetically favorable "edge-to-edge" aggregate structure, challenging previous assumptions about dominant aggregation mechanisms in PDI systems. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


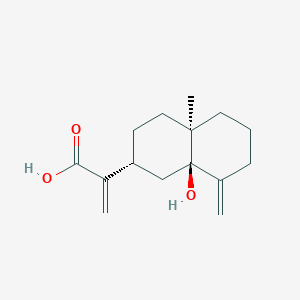


![2-[(Dimethylamino)methylene]-3-(2-naphthyl)-3-oxo-propanenitrile](/img/structure/B1631904.png)
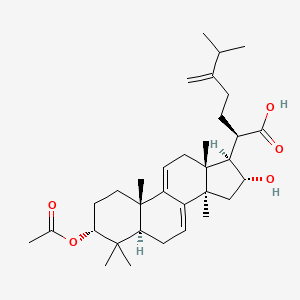

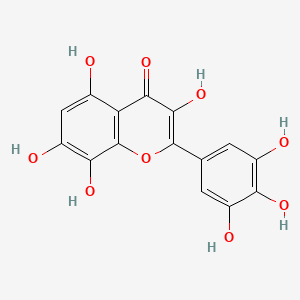


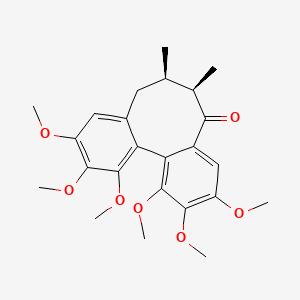
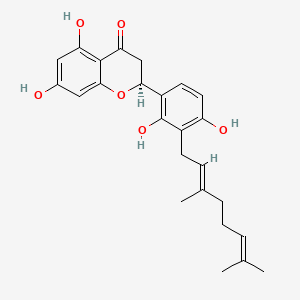


![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B1631943.png)
